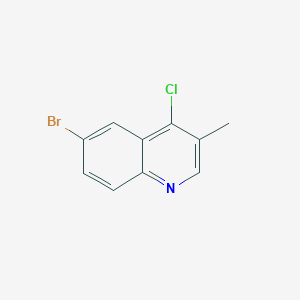

6-Bromo-4-chloro-3-methylquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govtandfonline.comnih.gov Its unique aromatic and electronic properties make it a versatile building block for the synthesis of complex molecules. numberanalytics.com This structural motif is not merely a synthetic curiosity; it is a recurring feature in numerous natural products and a core component of many established and experimental therapeutic agents. orientjchem.orgbenthamdirect.comnih.gov

The inherent bioactivity of the quinoline nucleus has led to its incorporation into drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgbenthamdirect.com The ability to readily modify the quinoline ring system through various chemical reactions allows for the fine-tuning of its biological and physical properties, making it an attractive scaffold for drug discovery and development. tandfonline.comorientjchem.org Researchers have successfully developed numerous quinoline-based drugs, with many more currently in preclinical and clinical studies, underscoring the enduring importance of this heterocyclic system. tandfonline.comorientjchem.org

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | References |

|---|---|

| Anticancer | nih.govtandfonline.comorientjchem.orgresearchgate.net |

| Antimalarial | numberanalytics.comorientjchem.orgresearchgate.netbritannica.com |

| Antibacterial | nih.govorientjchem.orgresearchgate.net |

| Antiviral | nih.govbenthamdirect.comnih.gov |

Overview of Halogenated Quinoline Compounds: A Focus on Research Potential

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold can dramatically influence its physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. orientjchem.orgacs.org This strategic modification has been a key strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.gov

Halogenated quinolines have demonstrated significant potential across various research domains. For instance, they have been investigated as potent agents against drug-resistant bacteria and bacterial biofilms. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for extensive analog synthesis, leading to the discovery of compounds with unique and enhanced antibacterial profiles. nih.gov Furthermore, halogenated quinolines are crucial intermediates in organic synthesis, providing reactive handles for further molecular elaboration through cross-coupling and other functionalization reactions. researchgate.netrsc.orgrsc.org The development of new methods for the regioselective halogenation of quinolines continues to be an active area of research, highlighting the ongoing importance of these compounds. researchgate.netrsc.orgrsc.org

Research Rationale and Scope for 6-Bromo-4-chloro-3-methylquinoline and its Analogs

Within the broad class of halogenated quinolines, this compound has emerged as a compound of specific interest. The rationale for its investigation stems from the combined influence of its distinct substituents on the quinoline core. The presence of both a bromine and a chlorine atom offers multiple sites for synthetic modification and can contribute to enhanced biological activity. nih.gov The methyl group at the 3-position can also influence the molecule's conformation and interaction with biological targets.

The primary research interest in this compound and its analogs lies in their potential as building blocks for the synthesis of novel bioactive molecules. For example, similar structures, such as 6-bromo-4-iodoquinoline, are key intermediates in the synthesis of biologically active compounds. researchgate.netatlantis-press.com The study of analogs, such as 6-bromo-4-methylquinoline (B1281910) and 8-bromo-4-chloro-6-methylquinoline, provides valuable structure-activity relationship (SAR) insights, helping researchers to understand how the position and nature of substituents affect the compound's properties. bldpharm.comevitachem.comsynquestlabs.com The investigation of this specific compound and its relatives is driven by the quest for new therapeutic agents and a deeper understanding of the chemical and biological properties of polysubstituted quinolines.

Table 2: Investigated Analogs of this compound

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 6-Bromo-4-chloro-7-methylquinoline | Not Available | C10H7BrClN |

| 6-Bromo-4-iodoquinoline | 100749-43-9 | C9H5BrIN |

| 6-Bromo-4-methylquinoline | 41037-28-9 | C10H8BrN |

| 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 | C10H7BrClN |

Table 3: Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight | InChI Key |

|---|---|---|---|

| This compound | C10H7BrClN | 256.53 g/mol | Not Available |

| 6-Bromo-4-chloro-7-methylquinoline | C10H7BrClN | 256.53 g/mol | GKXDYZSIIOOPMH-UHFFFAOYSA-N |

| 6-bromo-4-iodoquinoline | C9H5BrIN | 333.95 g/mol | Not Available |

| 6-Bromo-4-methylquinoline | C10H8BrN | 222.08 g/mol | Not Available |

| 8-Bromo-4-chloro-6-methylquinoline | C10H7BrClN | 256.53 g/mol | Not Available |

| 6-Bromo-3-methylquinoline | C10H8BrN | 222.08 g/mol | Not Available |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | C14H9BrN2OS | 345.21 g/mol | Not Available |

| Neratinib | C30H29ClN6O3 | 557.05 g/mol | Not Available |

| Cisplatin | Cl2H6N2Pt | 300.05 g/mol | Not Available |

| Erlotinib | C22H23N3O4 | 393.44 g/mol | Not Available |

| Doxorubicin | C27H29NO11 | 543.52 g/mol | Not Available |

| GSK2126458 | C25H22N6O3S | 486.55 g/mol | Not Available |

| Quinine (B1679958) | C20H24N2O2 | 324.42 g/mol | Not Available |

| Chloroquine (B1663885) | C18H26ClN3 | 319.87 g/mol | Not Available |

| Mefloquine | C17H16F6N2O | 378.31 g/mol | Not Available |

| Amodiaquine | C20H22ClN3O | 355.86 g/mol | Not Available |

| Dibucaine hydrochloride | C20H30ClN3O2 | 379.92 g/mol | Not Available |

| Cyanine | C29H35N2+ | 411.61 g/mol | Not Available |

| Sorafenib | C21H16ClF3N4O3 | 464.82 g/mol | Not Available |

| Sunitinib | C22H27FN4O2 | 398.47 g/mol | Not Available |

| Lenvatinib | C21H19ClN4O4 | 426.85 g/mol | Not Available |

| Cabozantinib | C28H24FN3O5S | 545.57 g/mol | Not Available |

| Lucitanib | C22H20ClFN4O2 | 426.87 g/mol | Not Available |

| Foretinib | C34H34Cl2F2N4O6 | 719.56 g/mol | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-4-chloro-3-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |

InChI Key |

QKOYLFRFLKGYFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=C1Cl)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 4 Chloro 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentatlantis-press.comlibretexts.orgchemicalbook.comresearchgate.net

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-bromo-4-chloro-3-methylquinoline, both ¹H and ¹³C NMR spectroscopy are indispensable for a complete structural elucidation.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton. Protons in different regions of the molecule experience varying degrees of magnetic shielding, leading to a dispersion of signals across the spectrum.

The aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. csustan.edu This is due to the deshielding effect of the aromatic ring current. The exact chemical shifts of the protons on the benzene (B151609) and pyridine (B92270) rings are further influenced by the presence of the bromo, chloro, and methyl substituents. For instance, the electronegativity of the halogen atoms (bromine and chlorine) tends to deshield adjacent protons, causing their signals to appear at a higher chemical shift. ucl.ac.uk

The methyl group protons, on the other hand, appear in the upfield region of the spectrum, typically around 2.5 ppm. chemicalbook.com This is because the alkyl protons are more shielded compared to the aromatic protons.

The multiplicity of each signal, which arises from spin-spin coupling between neighboring protons, provides crucial information about the connectivity of the atoms. The splitting pattern of a signal into a singlet, doublet, triplet, or more complex multiplet follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. Analysis of these coupling patterns allows for the unambiguous assignment of each proton to its specific position on the quinoline scaffold.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.7 - 8.9 | Singlet |

| H-5 | 7.8 - 8.0 | Doublet |

| H-7 | 7.6 - 7.8 | Doublet of doublets |

| H-8 | 8.0 - 8.2 | Doublet |

| CH₃ | 2.4 - 2.6 | Singlet |

Note: The predicted values are based on typical chemical shift ranges for similar quinoline derivatives and may vary slightly depending on the solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.

The carbon atoms of the quinoline ring system typically resonate in the range of 120-150 ppm. oregonstate.edu The carbons directly bonded to the electronegative chlorine and bromine atoms will experience a downfield shift (higher ppm value) due to the deshielding effect. libretexts.org For example, the C-4 carbon, bonded to the chlorine atom, and the C-6 carbon, bonded to the bromine atom, are expected to have significantly larger chemical shifts compared to the other aromatic carbons. Quaternary carbons, those not bonded to any hydrogens, often exhibit weaker signals. oregonstate.edu

The carbon of the methyl group will appear in the upfield region of the spectrum, typically between 15 and 25 ppm. libretexts.org The precise assignment of each carbon signal is facilitated by various 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate the signals of directly bonded and long-range coupled protons and carbons, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 147 - 149 |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 120 - 122 |

| C-7 | 130 - 132 |

| C-8 | 128 - 130 |

| C-8a | 146 - 148 |

| CH₃ | 18 - 20 |

Note: The predicted values are based on typical chemical shift ranges for similar quinoline derivatives and may vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identificationuni.luchemicalbook.comucl.ac.uk

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, which are quantized and have characteristic frequencies.

The FT-IR and FT-Raman spectra of this compound exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a set of characteristic bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net Similarly, the C-Br stretching vibration will have a characteristic absorption at a lower frequency, typically in the range of 500-600 cm⁻¹. researchgate.net

The methyl group (CH₃) will exhibit characteristic symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations in the 1375-1450 cm⁻¹ region. By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be confirmed.

Table 3: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| CH₃ Asymmetric Stretch | ~2960 |

| CH₃ Symmetric Stretch | ~2870 |

| C=C/C=N Ring Stretch | 1400 - 1650 |

| CH₃ Bending | 1375 - 1450 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studiesuni.luchemicalbook.comoregonstate.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and extent of conjugation within a molecule. The absorption of UV or visible light by a molecule promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated quinoline ring system. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the bromo, chloro, and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the parent quinoline molecule. Analysis of the UV-Vis spectrum helps to understand the electronic properties and the degree of electronic communication across the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysislibretexts.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic cluster. The relative intensities of these isotopic peaks can be used to confirm the presence and number of bromine and chlorine atoms in the molecule.

Furthermore, the mass spectrum will exhibit a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern provides valuable structural information, as the molecule tends to break at its weakest bonds. Analysis of these fragments can help to piece together the structure of the original molecule and confirm the connectivity of the atoms.

Medicinal Chemistry Research and Pharmacological Potential of 6 Bromo 4 Chloro 3 Methylquinoline Derivatives

Evaluation of Diverse Biological Activities

The inherent versatility of the quinoline (B57606) ring has prompted extensive research into the biological effects of its derivatives. The introduction of bromo, chloro, and methyl groups at positions 6, 4, and 3 respectively, creates a unique electronic and steric profile that influences the molecule's interaction with biological targets.

Investigations into Antimicrobial Efficacy: Antibacterial and Antifungal Properties

Quinoline derivatives are well-documented for their potential as antimicrobial agents. The derivatization of the quinoline core is a key strategy in the development of new compounds to combat microbial resistance.

Research into quinazolinones, which are structurally related to quinolines, has provided insights into antimicrobial activity. A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed significant antibacterial and antifungal properties. nih.gov Several compounds in this series demonstrated noteworthy activity against various pathogens when compared to standard drugs. nih.gov Specifically, derivatives were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), a Gram-negative bacterium (Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger, Curvularia lunata). nih.gov The results indicated that certain substitutions on the phenyl ring attached at the 3-position led to compounds with antimicrobial efficacy comparable to the standards used in the study. nih.gov

The general antimicrobial potential of the quinoline scaffold is widely recognized, with research showing that substitutions at various positions can lead to compounds with promising antibacterial and antifungal activities. researchgate.net The presence of halogens, such as bromine and chlorine, is often associated with enhanced antimicrobial effects.

Table 1: Antimicrobial Activity of Selected 6-Bromo-2-methyl-quinazolinone Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| 6-bromo-2-methyl-3-(phenyl)-(3H)-quinazolin-4-one | Bacillus subtilis | Moderate |

| 6-bromo-2-methyl-3-(4-chlorophenyl)-(3H)-quinazolin-4-one | Staphylococcus aureus | Significant |

| 6-bromo-2-methyl-3-(4-methylphenyl)-(3H)-quinazolin-4-one | Candida albicans | Significant |

| 6-bromo-2-methyl-3-(4-nitrophenyl)-(3H)-quinazolin-4-one | Aspergillus niger | Significant |

Note: This table is illustrative, based on findings for structurally related quinazolinones. nih.gov

Research on Anticancer Properties and Cytotoxicity Profiles in Vitro

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline derivatives have shown considerable promise in this area. nih.govscielo.br The substitution pattern on the quinoline ring plays a critical role in the cytotoxic activity against various cancer cell lines.

Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. nih.gov For instance, 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative activity against human adenocarcinoma (HT29), rat glioblastoma (C6), and human cervical cancer (HeLa) cell lines. nih.gov Its activity against the HT29 cell line was particularly notable, showing potential for causing cancer cell death through apoptosis. nih.gov

The core structure of 6-bromo-4-chloro-quinoline serves as a valuable intermediate in synthesizing compounds with potential anticancer activity. Research on related structures, such as 8-bromo-4-chloro-6-methylquinoline, highlights the interest in these halogenated compounds for developing new therapeutic agents against cancer. evitachem.com Similarly, derivatives of 7-chloroquinoline (B30040) have been synthesized and evaluated for their antiproliferative activity against cell lines like NCI-H292 (lung), HCT-116 (colon), and MCF-7 (breast), with some adducts showing expressive cytotoxic potential. scielo.br

Table 2: In Vitro Anticancer Activity of a Quinoline Derivative

| Compound | Cell Line | Activity Metric | Result |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | Antiproliferative Activity | High |

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | Antiproliferative Activity | High |

| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | Antiproliferative Activity | High |

Source: Based on data from a study on substituted quinoline derivatives. nih.gov

Exploration of Antiviral Activities of Quinoline Scaffolds

The quinoline scaffold is a recurring motif in the design of antiviral agents. nih.gov Derivatives have been investigated for activity against a wide range of viruses, including Dengue virus, Zika virus, Ebola virus, and various influenza strains. nih.govresearchgate.net

Research has demonstrated that novel quinoline derivatives can inhibit the replication of Dengue virus serotype 2 in a dose-dependent manner, often in the low micromolar range. nih.gov The mechanism of some of these derivatives appears to involve the early stages of the viral infection cycle and the impairment of the accumulation of the viral envelope glycoprotein, without showing direct virucidal effects. nih.govproquest.com

Furthermore, studies on other functionalized quinoline scaffolds have shown efficacy against various poultry viruses. researchgate.net Certain pyrimido[5,4-c] quinoline derivatives were found to be effective against Newcastle disease virus (NDV) and infectious bursal disease virus (IBDV), with some also showing activity against avian influenza virus (AIV) H9N2 and infectious bronchitis virus (IBV). researchgate.net

Studies on Antimalarial Activity of Quinoline Derivatives

The history of quinoline in medicine is inextricably linked to the fight against malaria. nih.govmdpi.com Compounds like chloroquine (B1663885) and quinine (B1679958) have been mainstays in antimalarial therapy for decades. mdpi.commdpi.com The core of this activity lies in the ability of the quinoline ring to interfere with the parasite's lifecycle, particularly by disrupting heme detoxification in the parasite's food vacuole. nih.govnih.gov

The development of drug-resistant strains of Plasmodium falciparum has necessitated the continuous search for new and modified quinoline-based antimalarials. nih.govnih.gov Structural modifications of the quinoline nucleus are a key strategy in this endeavor. nih.gov The substitution at position 3 of the quinoline ring with a methyl group, as seen in sontoquine, has been explored. youtube.com While this modification can result in a compound that is less toxic than chloroquine, it has also been associated with reduced antimalarial activity. youtube.com The presence of a chlorine atom at position 7 (or a bromine at the analogous position 6) is generally considered crucial for potent antimalarial activity. youtube.com

Molecular Mechanisms of Action

Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design. Research has focused on identifying the specific enzymes and cellular pathways that are modulated by quinoline derivatives.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase IV, Kinases, DHODH)

A primary mechanism through which quinoline derivatives exhibit their therapeutic effects is by inhibiting key enzymes essential for the survival and proliferation of pathogens or cancer cells.

In the context of anticancer activity, quinoline derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth and proliferation. nih.gov For example, certain quinazoline (B50416) derivatives, which share a heterocyclic core with quinolines, have been designed to target the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Furthermore, 6-bromo-4-iodoquinoline, synthesized from 6-bromo-4-chloroquinoline (B1276899), is a known intermediate in the synthesis of GSK2126458, a potent inhibitor of the PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) kinase pathways, which are often dysregulated in cancer. atlantis-press.comresearchgate.net Other quinoline-based compounds have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in creating an immunosuppressive tumor microenvironment. ossila.com

The antimicrobial action of quinolones (a related class) is famously attributed to the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. While not all quinoline derivatives function this way, it represents a key validated mechanism for this structural class.

Table 3: Examples of Enzyme Inhibition by Quinoline-Related Scaffolds

| Compound Class | Target Enzyme | Therapeutic Area |

|---|---|---|

| Quinazoline Derivatives | EGFR | Anticancer |

| Quinoline Precursors | PI3K, mTOR | Anticancer |

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Antibacterial |

| Quinoline Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Anticancer |

Source: Based on findings from various studies on quinoline and related derivatives. nih.govresearchgate.netossila.com

DNA Intercalation and Disruption of Nucleic Acid Processes

While direct studies on the DNA intercalation of 6-Bromo-4-chloro-3-methylquinoline are not extensively documented, the planar aromatic structure of the quinoline ring system is a well-established feature for potential DNA intercalating agents. This mechanism involves the insertion of the flat polycyclic system between the base pairs of the DNA double helix. Such an interaction can lead to a distortion of the DNA structure, subsequently interfering with essential cellular processes like DNA replication and transcription, ultimately triggering cell death in proliferating cancer cells. The presence of the bromo and chloro substituents on the quinoline ring can further influence the electronic properties and binding affinity of the molecule with DNA.

Modulation of Signal Transduction Pathways and Cell Cycle Arrest

Derivatives of the broader quinoline and quinazoline families have demonstrated the ability to modulate critical signal transduction pathways involved in cancer cell proliferation and survival. For instance, certain quinoline-based compounds have been investigated as inhibitors of key kinases such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The synthesis of 6-bromo-4-chloroquinoline has been noted as a step in the preparation of GSK2126458, a potent PI3K/mTOR inhibitor, suggesting that the 6-bromo-4-chloro-quinoline scaffold may serve as a valuable pharmacophore for targeting these pathways. researchgate.net

Furthermore, related heterocyclic compounds, such as quinoline-1,3-oxazole hybrids, have been suggested to exert their anticancer effects through the inhibition of targets like STAT3 and tubulin. researchgate.net Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The ability of such compounds to interfere with fundamental cellular processes highlights the potential of substituted quinolines to act as potent cytotoxic agents.

Protein Binding and Receptor Interaction Studies

The biological activity of this compound derivatives is intrinsically linked to their ability to bind to specific protein targets and receptors. Molecular docking studies on related 6-bromo quinazoline derivatives have explored their binding affinity with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. These studies have indicated that the bromo-substituted ring can engage in various interactions within the receptor's binding site, including hydrophobic and hydrogen bonding interactions. nih.gov For example, molecular docking of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed interactions with key residues in the EGFR kinase domain, such as Thr766, Leu764, and Lys721. nih.gov Such interactions are crucial for the inhibitory activity of these compounds. While specific protein binding studies for this compound are not widely available, the data from related structures provide a strong rationale for its potential to interact with various protein kinases and other cancer-related protein targets.

In Vitro Biological Screening Models and Cell Line Applications

The evaluation of novel chemical entities in various in vitro biological screening models is a critical step in drug discovery. This allows for the assessment of their cytotoxic and antimicrobial potential and provides insights into their mechanism of action.

Cytotoxicity Assays in Diverse Cancer Cell Lines (e.g., MCF-7, A549, C-32, HCT-116)

Derivatives of the 6-bromo-quinoline and 6-bromo-quinazoline scaffold have been subjected to cytotoxicity screening against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, novel quinoline-1,3-oxazole hybrids, which include a 6-bromo-2-methyl-quinolinyl moiety, have been evaluated by the National Cancer Institute (NCI) against their 60-cancer cell line panel. researchgate.net

In a study on 6-bromo quinazoline derivatives, significant cytotoxic effects were observed against the MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for a series of these compounds.

| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) |

| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8c | >100 | >100 |

| 8e | 35.14 ± 6.87 | 63.15 ± 1.63 |

| Cisplatin (Control) | 19.50 ± 1.12 | 25.14 ± 2.15 |

| Erlotinib (Control) | 9.9 ± 0.14 | 12.5 ± 0.98 |

| Data derived from a study on 6-bromo quinazoline derivatives. nih.gov |

These findings indicate that certain derivatives possess potent anticancer activity, in some cases comparable or superior to the standard chemotherapeutic agent cisplatin. nih.gov While specific data for this compound on cell lines such as A549 (lung carcinoma), C-32 (amelanotic melanoma), and HCT-116 (colorectal carcinoma) is not explicitly detailed in the available literature, the demonstrated activity of related compounds underscores the potential of this chemical class.

Minimum Inhibitory Concentration (MIC) Determinations Against Bacterial Strains

In addition to their anticancer properties, quinoline derivatives have a long-standing history as antimicrobial agents. The antibacterial potential of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones was evaluated against a range of bacterial strains. The study utilized the cup-plate agar (B569324) diffusion method to determine the zone of inhibition, providing a measure of the compounds' antibacterial efficacy. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 3 Methylquinoline Analogs

Impact of Halogen Substituents on Biological Activity and Pharmacological Efficacy

Halogen atoms, such as bromine and chlorine, play a significant role in modulating the biological activity of quinoline-based compounds. researchgate.net Their presence on the quinoline (B57606) scaffold can influence a range of physicochemical properties, ultimately affecting how the molecule interacts with biological targets. researchgate.net

Positional Effects of Bromine and Chlorine Atoms on Molecular Interactions

Research on various quinoline derivatives has shown that the position of halogen substituents can dramatically alter their therapeutic potential. For example, in some series of compounds, a halogen at the C-6 position might confer optimal activity, while in others, substitution at C-7 or C-8 is preferred. These positional isomers can exhibit vastly different biological profiles due to steric and electronic effects that influence how the molecule fits into the binding pocket of its target. biointerfaceresearch.com

Role of Halogens in Enhancing Lipophilicity, Membrane Permeability, and Binding Affinity

Halogens are known to increase the lipophilicity of a molecule, a property that describes its ability to dissolve in fats, oils, and other non-polar solvents. orientjchem.orgnih.gov This increased lipophilicity can enhance the permeability of the compound across biological membranes, such as the cell membrane, allowing it to reach its intracellular target more effectively. orientjchem.orgnih.govresearchgate.net The replacement of a hydrogen atom with a chlorine atom can increase the permeability coefficient by a factor of approximately two. nih.govresearchgate.net

Influence of Methyl Group Substitution on Biological Profiles and Stability

The presence and position of a methyl group on the quinoline ring can also significantly impact the biological and stability profiles of the compound. researchgate.netresearchgate.net A methyl group can influence the molecule's conformation and steric interactions with its target.

In some cases, the addition of a methyl group can enhance biological activity by providing additional hydrophobic interactions within the binding site of a protein. acs.org Conversely, a methyl group can also introduce steric hindrance, potentially reducing or altering the compound's activity depending on the specific target. acs.org For example, studies on certain quinoline derivatives have shown that methyl substitution at C-5 can lead to more potent anticancer activity compared to substitution at C-6. biointerfaceresearch.com Furthermore, the methyl group can affect the metabolic stability of the compound, influencing its rate of breakdown in the body and thus its duration of action. researchgate.net

Comparative Analysis of Structural Analogs and Isomers

The study of structural analogs and isomers of 6-bromo-4-chloro-3-methylquinoline provides valuable insights into the specific structural requirements for biological activity. researchgate.netresearchgate.netbiointerfaceresearch.comnih.govpsu.edu By systematically altering different parts of the molecule, researchers can map out the key features responsible for its pharmacological effects. researchgate.netresearchgate.netbiointerfaceresearch.comnih.govpsu.edu

Structure-Driven Modifications and Their Consequences on Bioactivity

Systematic modifications of the quinoline scaffold have been a key strategy in the development of new therapeutic agents. researchgate.netpsu.edu These modifications can involve changing the position or nature of the halogen and methyl substituents, as well as introducing other functional groups.

For instance, replacing the chlorine atom at the C-4 position with other substituents can lead to a wide range of biological activities. Similarly, altering the substitution pattern on the benzene (B151609) portion of the quinoline ring can have profound effects on the compound's efficacy and selectivity. These structure-driven modifications are essential for optimizing the therapeutic properties of quinoline-based drugs while minimizing potential side effects. researchgate.netpsu.edu

Stereochemical Considerations and Conformational Flexibility

For molecules that can exist as different stereoisomers (enantiomers or diastereomers), the three-dimensional arrangement of atoms is a critical determinant of biological activity. researchgate.net Even subtle differences in stereochemistry can lead to significant variations in how a molecule interacts with a chiral biological target, such as a protein or nucleic acid. orientjchem.org

The conformational flexibility of the quinoline ring and its substituents also plays a role in its biological activity. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is crucial for effective binding and subsequent biological response. researchgate.net Understanding these stereochemical and conformational factors is essential for the design of highly specific and potent quinoline-based therapeutic agents.

Computational Chemistry and in Silico Approaches in Quinoline Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been widely applied to quinoline (B57606) derivatives to predict their geometries, electronic properties, and reactivity. By calculating the electron density of a molecule, DFT can provide valuable information about its stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov

For 6-Bromo-4-chloro-3-methylquinoline, FMO analysis can pinpoint the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO density would indicate the regions susceptible to attack by electrophiles, while the LUMO density distribution would highlight the sites prone to nucleophilic attack. For instance, in related quinoline derivatives, the HOMO is often localized on the quinoline ring system, suggesting its role as an electron donor in reactions. Conversely, the LUMO may be distributed over the entire molecule, with significant contributions from the atoms of the heterocyclic ring.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for a Quinoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic properties of molecules, including infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. For example, a study on 6-bromo-4-chloro-3-formyl coumarin, a compound with structural similarities to this compound, demonstrated excellent agreement between the calculated and experimental FTIR and FT-Raman spectra. rsc.org This agreement allows for a detailed assignment of the vibrational modes of the molecule. Similarly, the UV-Visible absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. nih.govrsc.org

Table 2: Comparison of Predicted and Illustrative Experimental Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch | 3050 | 3048 | Aromatic C-H stretching |

| C=N stretch | 1620 | 1615 | Quinoline ring stretching |

| C-Cl stretch | 750 | 745 | Carbon-chlorine stretching |

| C-Br stretch | 680 | 675 | Carbon-bromine stretching |

Note: This table contains hypothetical data to illustrate the comparison between calculated and experimental spectroscopic values.

Transition State Calculations and Reaction Pathway Analysis

DFT can be employed to explore the mechanisms of chemical reactions by calculating the structures and energies of transition states. nih.govnih.gov A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products. By identifying the transition state and calculating its energy (the activation energy), chemists can understand the feasibility and kinetics of a reaction.

For instance, computational studies on the reactions of quinoline with hydroxyl radicals have used DFT to map out the potential energy surface and determine the activation barriers for attack at different carbon atoms of the quinoline ring. nih.gov Similarly, in the enzymatic oxidation of quinoline, DFT calculations have been used to model the transition state structure of the substrate within the enzyme's active site. nih.gov Such analyses for this compound could elucidate its reactivity in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a crucial tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Identification of Putative Pharmacological Targets for this compound

Computational approaches, particularly molecular docking, can be used to screen a compound against a library of known protein structures to identify potential pharmacological targets. For quinoline derivatives, various biological activities have been suggested based on such studies, including kinase inhibition and antimicrobial effects. nih.gov For example, some quinoline analogs have been investigated as potential inhibitors of enzymes involved in metabolic diseases. acs.org By docking this compound into the active sites of various enzymes and receptors known to be involved in disease pathways, researchers can generate hypotheses about its potential therapeutic applications. For instance, based on the activities of similar compounds, potential targets could include protein kinases, bacterial enzymes, or viral proteases.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Computational chemistry, particularly through the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, has become an indispensable tool in the rational design and development of novel therapeutic agents. These in silico approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. In the context of quinoline research, QSAR and QSPR studies have been instrumental in elucidating the structural requirements for desired biological effects and in predicting the efficacy of new derivatives.

While specific QSAR or QSPR models for the compound this compound are not extensively documented in publicly available research, the vast body of work on analogous substituted quinolines provides a robust framework for understanding how such models would be developed and what molecular features would likely govern its biological efficacy.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model for a series of compounds, including this compound, would typically involve a multi-step process. Initially, a dataset of quinoline derivatives with experimentally determined biological activities (e.g., antibacterial, anticancer, or antimalarial) would be compiled. rjpbcs.combiointerfaceresearch.comallsubjectjournal.com The three-dimensional structures of these molecules are then generated and optimized using computational methods.

Various QSAR methodologies can be employed, with Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being among the most prevalent 3D-QSAR techniques. nih.govtandfonline.comnih.gov These methods calculate the steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around the aligned molecules. tandfonline.comunicamp.br Statistical techniques, such as Partial Least Squares (PLS) regression, are then used to derive a mathematical equation that correlates these field values with the observed biological activities. rjpbcs.comtandfonline.com

The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. rjpbcs.comnih.gov A statistically robust model, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to predict the biological efficacy of novel compounds, such as this compound, even before their synthesis. nih.govmdpi.com For instance, a study on quinoline derivatives as anti-tuberculosis agents yielded a CoMFA model with a q² of 0.617 and an r² of 0.81, indicating a strong predictive capability. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones against methicillin-resistant Staphylococcus aureus resulted in a CoMFA model with an r² of 0.938. mdpi.com

Below is an example of a data table that might be generated in a QSAR study of quinoline derivatives, showcasing the statistical parameters of the developed models.

| QSAR Model | Statistical Parameter | Value | Reference |

|---|---|---|---|

| CoMFA (Antitubercular) | q² | 0.617 | nih.gov |

| r² | 0.81 | ||

| Standard Error of Estimate (SEE) | 0.37 | ||

| CoMSIA (Antitubercular) | q² | 0.631 | mdpi.com |

| r² | 0.755 | ||

| - | - | ||

| CoMFA (Anti-gastric cancer) | q² | 0.625 | nih.gov |

| r² | 0.913 | ||

| - | - | ||

| 2D-QSAR (Antimalarial) | r² (training set) | 0.8274 | nih.gov |

| r² (test set) | 0.8454 | ||

| - | - |

Analysis of Molecular Descriptors Correlated with Observed Activities

A key outcome of QSAR and QSPR studies is the identification of molecular descriptors that are significantly correlated with the biological activity or property of interest. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For a compound like this compound, several descriptors would be expected to play a crucial role in its biological efficacy.

Electronic Descriptors: The electronic properties of the quinoline ring system are heavily influenced by the nature and position of its substituents. The bromo and chloro groups at positions 6 and 4, respectively, are electron-withdrawing, which can significantly impact the molecule's ability to participate in charge-transfer interactions with biological targets. nih.gov Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrostatic potential, are often found to be critical in QSAR models for quinolines. nih.gov For instance, in a QSAR study of quinolinone-based thiosemicarbazones, molecular electronegativity was found to be a key descriptor, with an increase in electronegativity leading to a decrease in antitubercular activity. nih.gov

Steric and Topological Descriptors: The size and shape of the molecule, dictated by the methyl group at position 3 and the halogen atoms, are also important determinants of biological activity. Steric descriptors, such as molecular volume and surface area, often feature prominently in QSAR models. mdpi.com CoMFA and CoMSIA contour maps can visually represent the regions where steric bulk is either favorable or detrimental to activity. tandfonline.comnih.gov For example, a study on ring-substituted quinolines indicated that specific steric features could be incorporated into the quinoline framework to enhance activity. nih.gov Topological indices, which are numerical descriptors of molecular topology, have also been successfully used in QSPR studies of quinolone antibiotics. nih.gov

The following interactive table presents a hypothetical set of molecular descriptors that could be relevant for the biological activity of this compound, based on studies of analogous compounds.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity of this compound | Relevant Research Context |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Influences chemical reactivity and the ability to interact with biological targets. A smaller gap can indicate higher reactivity. | nih.govnih.gov |

| Electrostatic Potential | The electron-withdrawing nature of the bromo and chloro groups creates specific electrostatic regions that can be crucial for receptor binding. | ||

| Steric | Molecular Volume | The overall size of the molecule, including the methyl and halogen substituents, will determine its fit within a biological binding pocket. | nih.govmdpi.com |

| Steric Fields (CoMFA/CoMSIA) | Contour maps would indicate where bulky groups are favored or disfavored for optimal activity. | ||

| Hydrophobic | LogP | The halogen atoms increase lipophilicity, which can affect membrane permeability and interaction with hydrophobic pockets of target proteins. | tandfonline.com |

| Topological | Topological Indices | Numerical descriptors of the molecular structure that can correlate with various physicochemical properties and biological activities. | nih.gov |

Future Directions and Emerging Research Avenues for 6 Bromo 4 Chloro 3 Methylquinoline

Rational Design of Novel Quinoline (B57606) Scaffolds with Enhanced Biological Specificity and Potency

Rational drug design, which leverages computational modeling and an understanding of structure-activity relationships, offers a powerful strategy for refining the therapeutic potential of the quinoline scaffold. researchgate.net The ability to modify the quinoline nucleus with various substituents allows researchers to create novel compounds with improved pharmacological properties. researchgate.net For a compound like 6-Bromo-4-chloro-3-methylquinoline, future research would focus on systematically altering its substituents to enhance its binding affinity and specificity for biological targets, such as protein kinases, which are often implicated in cancer. researchgate.netnih.gov

Computational techniques, including molecular docking and dynamics simulations, are central to this effort. nih.govresearchgate.net For instance, studies on similar heterocyclic compounds have used in silico models to predict how different analogs will bind to target proteins. nih.gov A study on pyrazoline-substituted curcumin (B1669340) analogs used molecular docking to identify a 4-bromo-4'-chloro analog that showed a significantly higher docking score against the human kinase IKK-β compared to the parent molecule, curcumin. nih.gov This approach could be applied to this compound to design derivatives with superior potency. By creating a virtual library of related structures and simulating their interactions with known cancer targets, researchers can prioritize the synthesis of candidates with the highest predicted efficacy. researchgate.net

Table 1: Computational Approaches in Rational Drug Design for Heterocyclic Scaffolds

| Computational Method | Objective | Example Application | Potential for this compound |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of a molecule to a target protein. | A 4-bromo-4'-chloro pyrazoline analog showed a high docking score (-11.534 kcal/mol) with the IKK-β kinase domain. nih.gov | Predicting binding affinity to various cancer-related kinases to guide the design of more potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Analyze the physical movements of atoms and molecules to assess the stability of a ligand-protein complex. | Revealed stable complexes for a lead pyrazoline analog with minimal residue deviations (0.11 to 0.92 Å). nih.gov | Confirming the stability of the compound within the active site of a target protein over time. |

| 3D Pharmacophore Modeling | Identify the essential structural features of a molecule required for biological activity. | A model was developed for BRD4 inhibitors based on the known binder (+)-JQ1 to screen for new compounds. researchgate.net | Developing a pharmacophore model to screen for other compounds that mimic its potential biological activity or to optimize its structure. |

Development of Advanced and Sustainable Synthetic Methodologies for Halogenated Quinolines

The synthesis of quinoline derivatives has evolved significantly, with a growing emphasis on sustainable and environmentally friendly methods. mdpi.com Future research on this compound will likely focus on moving away from traditional, often harsh, synthetic conditions towards greener alternatives. nih.gov This includes the use of nanocatalysts, metal-free reaction protocols, and energy-efficient techniques like microwave irradiation. mdpi.comnih.gov

Recent advancements have demonstrated metal-free, regioselective C-H halogenation of quinolines at room temperature using inexpensive and atom-economical reagents like trihaloisocyanuric acid. rsc.orgrsc.org Such methods offer excellent functional group tolerance and represent a highly economical route to producing halogenated quinolines. rsc.org Furthermore, the use of recyclable solid acid catalysts, such as Nafion NR50, under microwave conditions has been shown to be effective for Friedländer quinoline synthesis, a key reaction for building the quinoline core. mdpi.comresearchgate.net Applying these modern strategies to the synthesis of this compound could lead to higher yields, reduced byproducts, and a lower environmental impact compared to classical methods that may require high temperatures and hazardous reagents like POCl3. nih.govatlantis-press.com

Table 2: Comparison of Synthetic Methodologies for Quinolines

| Methodology | Key Features | Catalyst/Reagent Example | Advantages |

|---|---|---|---|

| Metal-Free C-H Halogenation | Direct, regioselective halogenation of the quinoline core. | Trihaloisocyanuric acid (TCCA/TBCA). rsc.orgrsc.org | Atom-economical, metal-free, proceeds at room temperature, high regioselectivity. rsc.org |

| Nanocatalyzed Synthesis | Use of nanoscale catalysts for improved efficiency in reactions like the Friedländer synthesis. | Brønsted acid functionalized g-C3N4. researchgate.net | High yield, short reaction times, solvent-free conditions, catalyst recyclability. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Nafion NR50 (solid acid catalyst). mdpi.com | Environmentally friendly, efficient, suitable for Friedländer reaction. mdpi.com |

| Superacid Catalysis | Condensation of aromatic amines with α,β-unsaturated carbonyls in a superacid medium. | Trifluoromethanesulfonic acid (TFA). mdpi.com | High efficiency, broad functional group compatibility. mdpi.com |

Integration of Multi-Omics Data with Computational Predictions for Drug Discovery

The future of drug discovery lies in a systems biology approach, where multiple layers of biological data are integrated to build a comprehensive picture of a drug's effect. nashbio.com Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes and can reveal novel drug targets and mechanisms of action. nashbio.comnih.gov For a compound like this compound, integrating multi-omics data with computational predictions can transform our understanding of its biological activity. nih.gov

This approach allows researchers to move beyond a single-target view and appreciate the complex network of interactions a compound can influence. nih.gov For example, by treating cancer cell lines with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can construct a detailed map of the compound's cellular impact. nih.gov This data can then be used to validate computationally predicted targets and identify biomarkers that could predict patient response in future clinical settings. nashbio.com Pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) have been developed to streamline the integration of multi-omics data for predicting drug targets, showcasing the feasibility of this approach. nih.gov

Table 3: Overview of Multi-Omics Technologies in Drug Discovery

| Omics Layer | Molecules Analyzed | Information Gained | Relevance to this compound |

|---|---|---|---|

| Genomics | DNA | Identifies genetic mutations or variations that may influence drug response. nih.gov | Identifying patient populations most likely to respond to treatment. |

| Transcriptomics | RNA | Measures changes in gene expression following drug treatment. mdpi.com | Understanding which cellular pathways are activated or inhibited by the compound. |

| Proteomics | Proteins | Quantifies changes in protein levels and post-translational modifications. nih.govmdpi.com | Directly identifying the protein targets the compound interacts with. |

| Metabolomics | Metabolites | Analyzes shifts in metabolic pathways and cellular energy status. nih.gov | Revealing downstream effects on cellular metabolism and identifying potential off-target effects. |

Exploration of this compound in Material Science Applications (e.g., Optoelectronics)

Beyond its potential in medicine, the quinoline scaffold is also of interest in the field of material science, particularly for optoelectronic applications. rsc.org Quinoline derivatives have been investigated for use as dyes in OLEDs (Organic Light-Emitting Diodes) and solar cells due to their aromatic, π-conjugated structure. ossila.com The specific electronic properties of this compound, conferred by its halogen and methyl substituents, may lead to unique photophysical behaviors.

Future research could involve synthesizing the compound and characterizing its optoelectronic properties, such as its absorption and emission spectra, quantum yield, and thermal stability. nih.gov Studies on similar functionalized quinoline-fused compounds have shown that they can be promising blue-emissive fluorescent molecules. acs.orgacs.org The presence of heavy atoms like bromine can influence properties such as phosphorescence, which is valuable for OLED technology. By investigating these characteristics, this compound could potentially be developed as a component in new electronic displays, lighting, or photovoltaic devices. rsc.orgossila.com

Table 4: Photophysical Properties and Applications of Functionalized Quinolines

| Compound Type | Potential Application | Observed Property | Reference |

|---|---|---|---|

| Quinoline-fused spiro-quinazolinones | Fluorescent molecules | Blue-emissive fluorescence. acs.orgacs.org | acs.orgacs.org |

| 4-Bromo-6-fluoroquinoline | OLEDs, solar cells | Used as an intermediate for dyes. ossila.com | ossila.com |

| Quinoline-fused dihydro-quinazolinones | Fluorescent molecules | Observed blue shift in polar solvents; quantum yield calculated. nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-4-chloro-3-methylquinoline, and what are the critical parameters affecting yield?

- Methodological Answer : A common approach involves halogenation of the quinoline core. For example, bromination at the 6-position using NBS (N-bromosuccinimide) followed by chlorination at the 4-position with SOCl₂ or PCl₃. Methylation at the 3-position may employ methyl iodide under basic conditions. Critical parameters include reaction temperature (e.g., controlled exothermic halogenation steps), stoichiometry of halogenating agents, and solvent polarity. Catalytic systems like Lewis acids (e.g., AlCl₃) can enhance regioselectivity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>95% purity) is standard, as noted in supplier catalogs for similar quinoline derivatives .

- Structural Confirmation : H/C NMR (for substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (for unambiguous stereochemical assignment) . IR spectroscopy can confirm functional groups like C-Br (~500-600 cm⁻¹) .

Q. How can researchers optimize purification protocols for this compound to achieve >95% HPLC purity?

- Methodological Answer : Use gradient column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization in ethanol or methanol. Monitor fractions via TLC and HPLC. Adjust solvent ratios based on polarity differences between the target compound and by-products (e.g., dihalogenated impurities) .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo (6-position) and chloro (4-position) groups deactivate the quinoline ring, directing electrophilic substitutions to the 5- or 7-positions. In Suzuki-Miyaura couplings, the 6-bromo group acts as a leaving group, while the 4-chloro substituent may sterically hinder reactivity. DFT calculations can map electron density to predict reactive sites .

Q. What strategies mitigate conflicting spectroscopic data when synthesizing novel this compound derivatives?

- Methodological Answer :

- Isomer Discrimination : Use NOESY NMR to distinguish between regioisomers (e.g., 6-bromo vs. 8-bromo derivatives).

- Contradictory Mass Spectra : Employ tandem MS/MS to fragment ambiguous peaks and compare with computational fragmentation patterns.

- X-ray Validation : Resolve disputes in substituent positioning via single-crystal X-ray diffraction .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Fukui indices ( for electrophilic attacks) can quantify reactivity at specific positions. Compare results with experimental kinetic data from competitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.